molecular formula C22H18ClN5O2 B11288662 {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone

{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone

Cat. No.: B11288662
M. Wt: 419.9 g/mol
InChI Key: MSFQMOXXVWHGGJ-UHFFFAOYSA-N
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Description

The compound {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone is a complex organic molecule that features a triazole ring, a pyridine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the triazole core.

    Attachment of the 3-Chlorobenzyl Group: This can be done through a nucleophilic substitution reaction, where the triazole nitrogen attacks a chlorobenzyl halide.

    Final Methanone Formation: The methanone group can be introduced via an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methanone group can be oxidized to form carboxylic acids or other higher oxidation state derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanone group could yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: It can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone: can be compared to other triazole-containing compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18ClN5O2

Molecular Weight

419.9 g/mol

IUPAC Name

[5-[(3-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-9-7-16(8-10-19)21(29)28-22(25-13-15-4-2-6-18(23)12-15)26-20(27-28)17-5-3-11-24-14-17/h2-12,14H,13H2,1H3,(H,25,26,27)

InChI Key

MSFQMOXXVWHGGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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